1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Imidazole derivatives, including benzimidazoles and other related compounds, have been extensively studied for their diverse chemical properties and synthesis methods. These compounds have been utilized in various chemical reactions, serving as building blocks for synthesizing a wide range of pharmacologically active molecules. For instance, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been explored, revealing their chemical and biological properties through various synthetic methods (Abdurakhmanova et al., 2018).
Biological and Pharmacological Applications
Imidazole derivatives have demonstrated significant therapeutic potential, showing a wide range of biological and pharmacological activities. These activities include antimicrobial, antitumor, antioxidant, and anti-inflammatory effects. For example, imidazole derivatives have been reviewed for their antitumor activity, highlighting compounds that have progressed through preclinical testing and exhibit various biological properties (Iradyan et al., 2009). Additionally, the synthesis and pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents have been explored, showcasing the versatility of imidazole-related structures in developing therapeutic agents (Raut et al., 2020).
Properties
IUPAC Name |
2-benzylsulfanyl-1-(2,4-dichloro-5-phenylmethoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2OS/c24-19-13-20(25)22(28-15-17-7-3-1-4-8-17)14-21(19)27-12-11-26-23(27)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXAHPKAMYUNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C=CN=C3SCC4=CC=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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